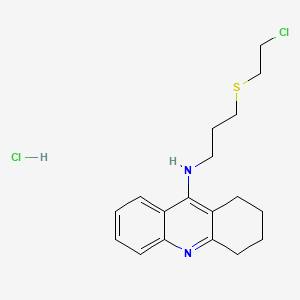
9-Acridinamine, 1,2,3,4-tetrahydro-N-(3-((2-chloroethyl)thio)propyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Acridinamine, 1,2,3,4-tetrahydro-N-(3-((2-chloroethyl)thio)propyl)-, monohydrochloride is a chemical compound with the molecular formula C18-H23-Cl-N2-S.Cl-H and a molecular weight of 371.40 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-(3-((2-chloroethyl)thio)propyl)-, monohydrochloride involves several steps. The primary synthetic route includes the reaction of 9-acridinamine with 1,2,3,4-tetrahydro-N-(3-((2-chloroethyl)thio)propyl)amine under specific conditions . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
9-Acridinamine, 1,2,3,4-tetrahydro-N-(3-((2-chloroethyl)thio)propyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-(3-((2-chloroethyl)thio)propyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to DNA or proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds to 9-Acridinamine, 1,2,3,4-tetrahydro-N-(3-((2-chloroethyl)thio)propyl)-, monohydrochloride include:
- 9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-((2-chloroethyl)thio)ethyl)-, hydrochloride
- N-[3-(2-chloroethylsulfanyl)propyl]-1,2,3,4-tetrahydroacridin-9-amine, hydrochloride
These compounds share similar structures but differ in the length and position of the substituent groups. The uniqueness of this compound lies in its specific substituent arrangement, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
38915-04-7 |
|---|---|
Formule moléculaire |
C18H24Cl2N2S |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
N-[3-(2-chloroethylsulfanyl)propyl]-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C18H23ClN2S.ClH/c19-10-13-22-12-5-11-20-18-14-6-1-3-8-16(14)21-17-9-4-2-7-15(17)18;/h1,3,6,8H,2,4-5,7,9-13H2,(H,20,21);1H |
Clé InChI |
WFMALSSWLZKJRS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCSCCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-({[5-(Diethylamino)-2-{(e)-[4-(dimethylsulfamoyl)phenyl]diazenyl}phenyl]sulfonyl}amino)ethyl]pyridinium chloride](/img/structure/B14664901.png)
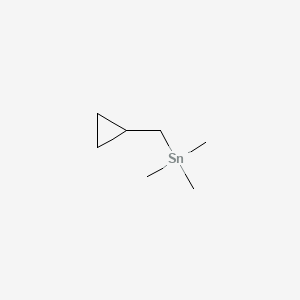


![N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine](/img/structure/B14664909.png)
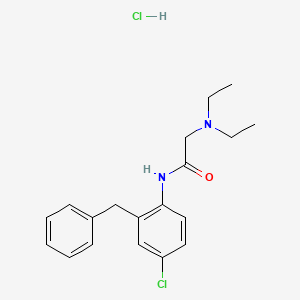


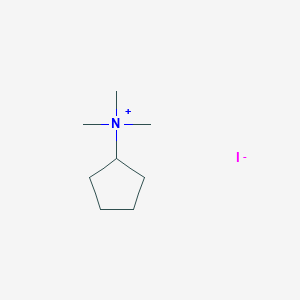
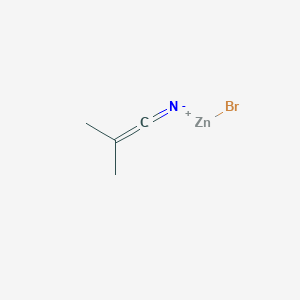


![3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14664974.png)
![10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione](/img/structure/B14664987.png)
